5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol
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Overview
Description
5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol is a complex organic compound that belongs to the class of quinolinols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.
Step 2: Introduction of the phenyl group via Friedel-Crafts alkylation.
Step 3: Chlorination of the quinoline ring using reagents like thionyl chloride.
Step 4: Final coupling of the isoquinoline and quinoline moieties under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and blocking their function.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinolinol derivatives: Compounds with similar quinoline structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline core but varying functional groups.
Uniqueness
5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol is unique due to its specific combination of the quinoline and isoquinoline moieties, along with the chloro and phenyl substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
25297-79-4 |
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Molecular Formula |
C26H24Cl2N2O |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
5-chloro-7-[(1-methyl-7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C26H23ClN2O.ClH/c1-17-23-14-20(18-6-3-2-4-7-18)10-9-19(23)11-13-29(17)16-21-15-24(27)22-8-5-12-28-25(22)26(21)30;/h2-10,12,14-15,17,30H,11,13,16H2,1H3;1H |
InChI Key |
AYMIPHYJUFSLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1CC3=CC(=C4C=CC=NC4=C3O)Cl)C=CC(=C2)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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